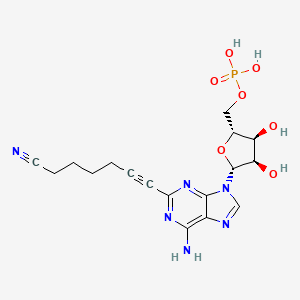
((2R,3S,4R,5R)-5-(6-Amino-2-(6-cyanohex-1-yn-1-yl)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
描述
5’-Adenylic acid, 2-(6-cyano-1-hexynyl)-: is a synthetic nucleotide analog It is a modified form of adenosine monophosphate, where the adenosine base is attached to a phosphate group and a ribose sugar, with a cyano-hexynyl group at the 2’ position
属性
CAS 编号 |
403731-19-1 |
|---|---|
分子式 |
C17H21N6O7P |
分子量 |
452.4 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-[6-amino-2-(6-cyanohex-1-ynyl)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C17H21N6O7P/c18-7-5-3-1-2-4-6-11-21-15(19)12-16(22-11)23(9-20-12)17-14(25)13(24)10(30-17)8-29-31(26,27)28/h9-10,13-14,17,24-25H,1-3,5,8H2,(H2,19,21,22)(H2,26,27,28)/t10-,13-,14-,17-/m1/s1 |
InChI 键 |
XAIXEZHEHYNWQH-IWCJZZDYSA-N |
手性 SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)C#CCCCCC#N)N |
规范 SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)C#CCCCCC#N)N |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Adenylic acid, 2-(6-cyano-1-hexynyl)- typically involves the following steps:
Starting Material: The synthesis begins with adenosine monophosphate.
Functional Group Introduction: The cyano-hexynyl group is introduced at the 2’ position of the ribose sugar through a series of chemical reactions, including halogenation and subsequent nucleophilic substitution.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyano-hexynyl group.
Reduction: Reduction reactions can also occur, potentially converting the cyano group to an amine.
Substitution: The cyano-hexynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The primary product is an amine derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Nucleotide Analog Studies: Used as a model compound to study the behavior of nucleotide analogs in various chemical reactions.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit certain enzymes involved in nucleotide metabolism.
Medicine:
Drug Development: Explored as a potential lead compound for developing new therapeutic agents targeting nucleotide-related pathways.
Industry:
Biochemical Research: Utilized in research settings to study nucleotide interactions and modifications.
作用机制
Molecular Targets and Pathways:
Enzyme Interaction: The compound interacts with enzymes involved in nucleotide metabolism, potentially inhibiting their activity.
Pathways: It may affect pathways related to DNA and RNA synthesis, impacting cellular processes.
相似化合物的比较
Adenosine Monophosphate: The parent compound, lacking the cyano-hexynyl modification.
2’-Fluoro-2’-deoxyadenosine: Another modified nucleotide with a fluorine atom at the 2’ position.
Uniqueness:
Structural Modification: The presence of the cyano-hexynyl group at the 2’ position makes it unique compared to other nucleotide analogs.
Its unique structure offers distinct biochemical properties, making it valuable for specific research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


